molecular formula C10H19Cl3Ge B12608712 Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane CAS No. 651032-57-4

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane

Katalognummer: B12608712
CAS-Nummer: 651032-57-4
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: OMQAGBOORATYRZ-KXUCPTDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane is an organogermanium compound It features a germanium atom bonded to three chlorine atoms and a cyclohexyl group that is substituted with a methyl group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane typically involves the reaction of germanium tetrachloride with the corresponding cyclohexyl derivative. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:

GeCl4+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexylThis compound+HCl\text{GeCl}_4 + \text{(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl} \rightarrow \text{this compound} + \text{HCl} GeCl4​+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity germanium tetrachloride and the corresponding cyclohexyl derivative is crucial to obtain a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form germane derivatives with fewer chlorine atoms.

    Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium or Grignard reagents. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Substitution Reactions: The major products are organogermanium compounds with different substituents replacing the chlorine atoms.

    Reduction Reactions: The products are partially or fully reduced germane derivatives.

    Oxidation Reactions: The products are germanium compounds in higher oxidation states, such as germanium dioxide.

Wissenschaftliche Forschungsanwendungen

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane has several scientific research applications:

    Materials Science: It is used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a reagent for introducing germanium into organic molecules, which can alter their reactivity and properties.

    Biological Studies: Organogermanium compounds are studied for their potential biological activities, including anti-cancer and immunomodulatory effects.

    Industrial Applications: It is used in the production of semiconductors and other electronic components due to the unique properties of germanium.

Wirkmechanismus

The mechanism of action of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane depends on the specific application:

    In Organic Synthesis: The compound acts as a source of germanium, which can participate in various chemical reactions, altering the reactivity and properties of the target molecules.

    In Biological Systems: The exact mechanism is not fully understood, but it is believed that the germanium center can interact with biological molecules, potentially affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can be compared with other organogermanium compounds such as:

    Tetrachlorogermane: Lacks the cyclohexyl group and has different reactivity and applications.

    Trichloromethylgermane: Contains a methyl group instead of the cyclohexyl group, leading to different chemical properties.

    Trichloroethylgermane: Contains an ethyl group, which also alters its reactivity and applications.

The uniqueness of this compound lies in the presence of the substituted cyclohexyl group, which imparts specific steric and electronic effects, making it suitable for particular applications in materials science and organic synthesis.

Eigenschaften

CAS-Nummer

651032-57-4

Molekularformel

C10H19Cl3Ge

Molekulargewicht

318.2 g/mol

IUPAC-Name

trichloro-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]germane

InChI

InChI=1S/C10H19Cl3Ge/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI-Schlüssel

OMQAGBOORATYRZ-KXUCPTDWSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Ge](Cl)(Cl)Cl)C(C)C

Kanonische SMILES

CC1CCC(C(C1)[Ge](Cl)(Cl)Cl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.